L-Proline, 4-chloro-, cis-
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Overview
Description
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the use of chiral amines or chiral ligands in the presence of a suitable catalyst can lead to the formation of the desired (2S,4S) isomer.
Industrial Production Methods
Industrial production of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid may involve large-scale chiral separation techniques such as preparative chromatography or crystallization-based methods. These methods are designed to separate the desired enantiomer from a racemic mixture, ensuring high purity and yield. Additionally, the use of green chemistry principles, such as the elimination of organic solvents and the use of water as a solvent, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the molecular targets .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-chloropyrrolidine-2-carboxylic acid: This isomer differs in the stereochemistry at the 4-position.
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid: This compound has a fluorine atom instead of a chlorine atom at the 4-position.
(2S,4S)-4-hydroxyproline: This compound has a hydroxyl group at the 4-position instead of a chlorine atom.
Uniqueness
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a chlorine atom at the 4-position. This unique combination of features imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications .
Properties
CAS No. |
16214-30-5 |
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Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
UYZNMRJCNSDDFV-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)Cl |
Origin of Product |
United States |
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